2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1333222-11-9 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine |
InChI |
InChI=1S/C17H15N3O2/c1-2-21-17-12-19-11-16(20-17)13-8-15(10-18-9-13)22-14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
InChI Key |
NZQYBHWPBCWPHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1)C2=CC(=CN=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Ethoxy 6 5 Phenoxypyridin 3 Yl Pyrazine and Its Analogues
Strategic Approaches for Pyrazine (B50134) Core System Construction
The construction of the substituted pyrazine core is a foundational step in the synthesis of the target molecule. Various methods have been established for the synthesis of pyrazine and its derivatives, ranging from classical condensation reactions to modern catalytic approaches. researchgate.net
One of the oldest and most fundamental methods is the self-condensation of α-amino ketones, as seen in the Gutknecht pyrazine synthesis (1879). This approach involves the dimerization of an α-amino ketone, which can be synthesized in situ, to form a dihydropyrazine (B8608421) that is subsequently oxidized to the aromatic pyrazine ring. documentsdelivered.com Variations on this theme include the Staedel–Rugheimer pyrazine synthesis (1876), which reacts 2-chloroacetophenone (B165298) with ammonia (B1221849) to generate the amino ketone intermediate. documentsdelivered.com
A more versatile and widely used strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net For the synthesis of an alkoxy-substituted pyrazine, this can be adapted by using appropriately substituted starting materials. For instance, the reaction of an α-aminoamide with a 1,2-dicarbonyl can yield a 2-hydroxypyrazine, which can then be converted to the corresponding 2-alkoxypyrazine.
Modern methods have also been developed, including acceptorless dehydrogenative coupling routes catalyzed by earth-abundant metals like manganese. These methods can involve the self-coupling of 2-amino alcohols to form symmetrically substituted pyrazines, offering a more atom-economical and environmentally friendly alternative. Transition metal-catalyzed reactions are generally employed for the functionalization and carbon-carbon bond formation on a pre-existing pyrazine ring. nih.gov
| Synthetic Method | Description | Key Intermediates |
| Gutknecht Synthesis | Self-condensation of an α-amino ketone followed by oxidation. | α-Amino ketone, Dihydropyrazine |
| Staedel–Rugheimer Synthesis | Reaction of an α-halo ketone with ammonia, followed by condensation and oxidation. | α-Halo ketone, Amino ketone |
| 1,2-Dicarbonyl/1,2-Diamine Condensation | Condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. | 1,2-Dicarbonyl, 1,2-Diamine |
| Dehydrogenative Coupling | Metal-catalyzed coupling of substrates like 2-amino alcohols. | 2-Amino alcohol |
Methodologies for the Synthesis of the 5-Phenoxypyridin-3-yl Moiety
The 5-phenoxypyridin-3-yl fragment is a crucial component that is typically prepared separately before being coupled to the pyrazine core. The key synthetic challenge is the formation of the diaryl ether linkage between the phenol (B47542) and pyridine (B92270) rings.
A common approach begins with a dihalogenated pyridine, such as 3,5-dibromopyridine (B18299). One of the bromine atoms can be selectively substituted with a phenoxy group through a nucleophilic aromatic substitution reaction, often an Ullmann condensation . The Ullmann reaction traditionally involves the use of a copper catalyst at elevated temperatures to promote the coupling of an aryl halide with an alcohol or phenol. documentsdelivered.com Modern variations of this reaction may employ soluble copper catalysts with specific ligands, allowing for milder reaction conditions. documentsdelivered.com
For example, 3,5-dibromopyridine can be reacted with phenol in the presence of a base (like potassium carbonate or cesium carbonate) and a copper catalyst (such as copper(I) iodide) to yield 3-bromo-5-phenoxypyridine. This intermediate preserves a halogen atom at the 3-position, which is essential for the subsequent coupling reaction with the pyrazine core.
Alternative routes may start from 3-amino-5-bromopyridine. The amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, yielding 3-bromo-5-hydroxypyridine. nih.gov This intermediate can then undergo an O-arylation reaction, such as the Ullmann condensation with a phenyl halide or a Buchwald-Hartwig amination-type C-O coupling with phenol, to form the desired 3-bromo-5-phenoxypyridine.
| Starting Material | Key Reaction | Intermediate/Product |
| 3,5-Dibromopyridine | Ullmann Condensation | 3-Bromo-5-phenoxypyridine |
| 3-Amino-5-bromopyridine | Diazotization, then O-arylation | 3-Bromo-5-hydroxypyridine, then 3-Bromo-5-phenoxypyridine |
| 3-Bromo-5-hydroxypyridine | Buchwald-Hartwig C-O Coupling | 3-Bromo-5-phenoxypyridine |
Advanced Coupling Reactions for Assembling the 2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine Scaffold
The final assembly of the target molecule involves the formation of a carbon-carbon bond between the pyrazine and pyridine rings. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which are highly efficient for creating bonds between sp²-hybridized carbon atoms. nih.gov
To achieve this, one of the heterocyclic fragments must be functionalized with a halogen (or triflate), and the other with an organometallic reagent (e.g., a boronic acid/ester, an organotin reagent, or an organozinc reagent).
Suzuki-Miyaura Coupling: This is one of the most widely used methods for this type of transformation. In a typical Suzuki reaction, a 2-chloro-6-ethoxypyrazine (B155579) would be coupled with 5-phenoxypyridine-3-boronic acid (or its corresponding boronate ester). The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. acs.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. For this synthesis, one could react 2-chloro-6-ethoxypyrazine with a (5-phenoxypyridin-3-yl)stannane derivative, again using a palladium catalyst. The Stille coupling is valued for its tolerance of a wide variety of functional groups. nih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent. A 2-chloro-6-ethoxypyrazine could be coupled with a (5-phenoxypyridin-3-yl)zinc halide. Negishi couplings are known for their high reactivity and are often successful where other methods may fail. nih.govacs.org
The general scheme for these coupling reactions is as follows:
Pyrazine-X + Pyridine-M → Pyrazine-Pyridine
Where X = Cl, Br, I, OTf
And M = B(OH)₂, SnR₃, ZnCl
| Coupling Reaction | Pyrazine Reagent | Pyridine Reagent | Catalyst |
| Suzuki-Miyaura | 2-Chloro-6-ethoxypyrazine | 5-Phenoxypyridine-3-boronic acid | Palladium(0) Complex |
| Stille | 2-Chloro-6-ethoxypyrazine | (5-Phenoxypyridin-3-yl)stannane | Palladium(0) Complex |
| Negishi | 2-Chloro-6-ethoxypyrazine | (5-Phenoxypyridin-3-yl)zinc halide | Palladium(0) or Nickel Complex |
Design and Synthesis of Novel Analogues and Derivatives for Structure-Activity Relationship Investigations
Once a lead compound like this compound is identified, medicinal chemists synthesize a variety of analogues to explore the structure-activity relationship (SAR). The goal of SAR studies is to understand which parts of the molecule are essential for its biological activity and to optimize properties like potency, selectivity, and pharmacokinetic profile. nih.gov Many pyrazine-based compounds have been investigated as kinase inhibitors. nih.govacs.org
SAR investigations for this scaffold would typically involve systematic modifications at several key positions:
The Alkoxy Group on the Pyrazine Ring: The ethoxy group can be replaced with other alkoxy groups of varying chain length and branching (e.g., methoxy (B1213986), isopropoxy) or with other functionalities like amino or alkyl groups to probe the steric and electronic requirements in this region.
The Phenoxy Group: Substituents can be introduced onto the terminal phenyl ring of the phenoxy moiety. Electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, fluoro, trifluoromethyl) groups can be placed at the ortho, meta, and para positions to evaluate their impact on activity.
The Linker: The ether linkage of the phenoxy group can be replaced with other linkers, such as an amino (anilino), thio (phenylthio), or a direct C-C bond, to determine the optimal connection between the two aromatic systems.
The Pyridine Ring: Substituents could be added to other available positions on the pyridine ring to modulate the molecule's properties.
Molecular Design and Computational Analysis of 2 Ethoxy 6 5 Phenoxypyridin 3 Yl Pyrazine
In Silico Design Strategies for Optimizing 2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine Derivatives
No published studies were identified that describe the in silico design strategies specifically aimed at optimizing derivatives of this compound. Research in this area would typically involve techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and scaffold hopping to guide the synthesis of new analogues with improved properties. However, literature detailing such a design process for this particular compound is absent.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
There is no available research detailing molecular docking simulations for this compound. Such studies are crucial for predicting how a molecule might bind to a biological target, such as a protein or enzyme. This process involves creating a three-dimensional model of the compound and computationally placing it into the binding site of a target to predict its binding affinity and orientation. The absence of this information means that its potential biological targets and interaction mechanisms remain speculative.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a deeper understanding of the stability of a ligand-target complex. No publications were found that have applied MD simulations to this compound. Consequently, there is no data on its conformational dynamics or the stability of its potential binding modes with any biological targets.
Predictive Computational Profiling for Preclinical Pharmacological Attributes
Computational tools are often used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This in silico profiling helps to identify potential liabilities early in the drug discovery process. A search for predictive computational profiling of this compound for its preclinical pharmacological attributes did not yield any specific studies or data. Therefore, its likely pharmacokinetic and toxicity profiles have not been publicly documented.
Biological Activities and Pharmacological Mechanisms of 2 Ethoxy 6 5 Phenoxypyridin 3 Yl Pyrazine
Phosphodiesterase Enzyme Inhibition: Primary Mechanism of Action for 2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine
While the pyrazine (B50134) core is common in phosphodiesterase (PDE) inhibitors, specific data on the inhibitory activity of this compound is not extensively available in the current body of scientific literature. The following sections outline the typical characterization of a PDE inhibitor, which would be applicable to this compound should such data become available.
Characterization of Isoform Specificity (e.g., PDE10 Inhibition)
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signaling pathways. There are 11 families of PDEs (PDE1-PDE11), each with distinct tissue distribution, substrate specificity, and regulatory properties. The therapeutic effect of a PDE inhibitor is largely determined by its selectivity for these isoforms.
For a compound like this compound, the initial step in characterization would be to screen it against a panel of PDE isoforms to determine its inhibitory profile. PDE10A, for instance, is highly expressed in the medium spiny neurons of the striatum and is a target for neuropsychiatric disorders. A selective PDE10A inhibitor would be expected to modulate the activity of these neurons. The discovery of highly selective PDE10A inhibitors often involves extensive screening of chemical libraries.
Determination of Enzymatic Inhibition Kinetics and Potency
Once isoform specificity is established, the next step involves determining the potency and mechanism of inhibition. This is typically achieved through in vitro enzymatic assays. Key parameters that are evaluated include:
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of the inhibitor's potency.
Ki (Inhibition constant): This is a more absolute measure of binding affinity, independent of substrate concentration.
Mechanism of Inhibition: Kinetic studies, such as Lineweaver-Burk plots, are used to determine whether the inhibitor acts competitively, non-competitively, or uncompetitively with the enzyme's substrate.
Without experimental data, the specific potency and kinetic parameters for this compound remain undetermined.
Exploration of Other Potential Biological Targets and Pathways Associated with Pyrazine Scaffolds
The pyrazine nucleus is a versatile scaffold that has been incorporated into a wide range of therapeutic agents with diverse biological activities. The following subsections explore some of the other potential biological targets and pathways associated with pyrazine derivatives, providing a broader context for the potential pharmacology of this compound.
Kinase Inhibition Profiles in Related Pyrazine Derivatives (e.g., c-Met, VEGFR-2)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine ring is a common feature in many small molecule kinase inhibitors. nih.gov Several pyrazine-based compounds have been developed as potent and selective kinase inhibitors. nih.gov
For example, a series of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play critical roles in tumor angiogenesis and metastasis. nih.gov One of the most promising compounds from this series, compound 17l , demonstrated excellent antiproliferative activities against various cancer cell lines and potent inhibitory activity against both c-Met and VEGFR-2 kinases. nih.gov
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| 17l | c-Met | 26.0 | A549 (Lung) | 0.98 ± 0.08 |
| VEGFR-2 | 2600 | MCF-7 (Breast) | 1.05 ± 0.17 | |
| Hela (Cervical) | 1.28 ± 0.25 |
This table presents the kinase inhibitory and antiproliferative activities of a representative pyrazine derivative, compound 17l. nih.gov
The pyridine (B92270) nucleus within some of these inhibitors can extend into the ATP binding pocket of VEGFR-2 and c-Met, with the nitrogen atom of the pyridine ring interacting with amino acid residues in the hinge region, a key interaction for inhibitory activity.
Investigation of Antimicrobial Activities in Related Pyrazine Compounds (e.g., Antituberculosis)
Pyrazine derivatives have a long history in antimicrobial chemotherapy, with pyrazinamide (B1679903) being a first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis. nih.gov The pyrazine motif is considered a desirable pharmacophore in the design of new antimicrobial agents.
The emergence of multidrug-resistant strains of M. tuberculosis has spurred the development of new pyrazine-based compounds. nih.gov For instance, a series of pyrazine and quinoxaline (B1680401) derivatives have been synthesized and evaluated for their activity against M. tuberculosis. nih.gov The 4-acetoxybenzyl ester of pyrazinoic acid and 4'-acetoxybenzyl 2-quinoxalinecarboxylate showed excellent activity against M. tuberculosis. nih.gov
Furthermore, hybrid molecules incorporating the pyrazine scaffold with other heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373) and azetidinone, have been synthesized and shown to possess significant antitubercular and antimicrobial potential. researchgate.net Some of these novel derivatives exhibited promising minimum inhibitory concentrations (MIC) against M. tuberculosis.
| Compound Derivative | Target Organism | MIC (µg/mL) |
| 4-acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis | <1-6.25 |
| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis | <1-6.25 |
| Derivative 7B | M. tuberculosis | 3.12 |
| Derivative 7G | M. tuberculosis | 3.12 |
This table summarizes the antitubercular activity of several pyrazine derivatives. nih.gov
G-Protein Coupled Receptor (GPCR) Modulatory Activities of Pyrazine-Containing Scaffolds (e.g., Dopamine (B1211576) D1 Receptor Agonism)
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of modern drugs. The pyrazine scaffold has been incorporated into ligands that modulate the activity of various GPCRs.
Dopamine receptors, a class of GPCRs, are crucial for neurotransmission in the brain, and their dysfunction is implicated in several neurological and psychiatric disorders. The D1 dopamine receptor, which is coupled to the Gs/olf G-protein and activates adenylyl cyclase, is a key target for drug development. Upon activation, the D1 receptor is phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization. While specific pyrazine-based D1 agonists are a subject of ongoing research, the general principle of GPCR modulation by small molecules provides a framework for the potential activity of novel pyrazine derivatives. The development of allosteric modulators for dopamine receptors is an area of active investigation, offering a more nuanced approach to receptor modulation compared to traditional agonists or antagonists.
Structure Activity Relationship Sar Studies of 2 Ethoxy 6 5 Phenoxypyridin 3 Yl Pyrazine and Its Analogues
Elucidation of the Impact of Pyrazine (B50134) Core Modifications on Biological Potency and Selectivity
The central pyrazine ring serves as a critical scaffold for this class of compounds, and its modification has been a key strategy in optimizing their pharmacological profile. Research into analogues has demonstrated that alterations to the pyrazine core can significantly impact both binding affinity and functional activity at the mGluR5 receptor.
Systematic modifications of the pyrazine ring have explored the effects of substituting the nitrogen atoms or altering the electronic properties of the ring. For instance, the replacement of one of the pyrazine nitrogens with a carbon atom to yield a pyridine (B92270) core has been investigated. These studies often reveal a delicate balance between the steric and electronic properties of the core and its interaction with the receptor's binding pocket.
Analysis of the Influence of Substitutions on the 5-Phenoxypyridin-3-yl Moiety on Target Engagement
The 5-phenoxypyridin-3-yl portion of the molecule extends into a distinct region of the mGluR5 allosteric binding site, and substitutions on this moiety have been extensively studied to probe its interaction with surrounding amino acid residues. The nature, size, and position of substituents on both the pyridine and the terminal phenyl ring can dramatically influence target engagement and selectivity.
Studies on related mGluR5 negative allosteric modulators (NAMs) have shown that small, electron-withdrawing groups on the terminal phenyl ring can enhance potency. For example, the introduction of halogen atoms (e.g., fluorine, chlorine) or a cyano group often leads to improved binding affinity. Conversely, bulky substituents on the phenyl ring can introduce steric hindrance, negatively impacting the compound's ability to fit optimally within the binding pocket.
The position of substitution is also a critical determinant of activity. Meta- and para-substitutions on the phenyl ring are generally better tolerated than ortho-substitutions, which can disrupt the preferred conformation of the molecule for receptor binding.
Assessment of the Role of the Ethoxy Group in Modulating Pharmacological Properties
The ethoxy group at the 2-position of the pyrazine ring plays a significant role in modulating the pharmacological properties of this class of compounds. This small alkyl ether group is believed to occupy a specific hydrophobic pocket within the mGluR5 allosteric site.
Conformational Analysis and Stereochemical Implications in Structure-Activity Relationships
The three-dimensional conformation of 2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine is a critical factor in its interaction with the mGluR5 receptor. The molecule possesses a degree of rotational freedom around the single bonds connecting the pyrazine, pyridine, and phenoxy groups. The preferred conformation for binding is one that minimizes steric clashes and maximizes favorable interactions within the allosteric site.
Computational modeling and structural biology studies on related mGluR5 NAMs have revealed that these molecules often adopt a relatively planar conformation, allowing for optimal stacking interactions with aromatic residues in the binding pocket. The dihedral angles between the aromatic rings are therefore crucial for maintaining the correct geometry for high-affinity binding.
While this compound itself is achiral, the introduction of stereocenters in its analogues can have profound effects on their biological activity. If a substituent introduces a chiral center, it is common to observe stereoselectivity in receptor binding, with one enantiomer exhibiting significantly higher potency than the other. This highlights the importance of the three-dimensional arrangement of atoms in the interaction with the chiral environment of the receptor's binding site.
Preclinical Pharmacological Evaluation of 2 Ethoxy 6 5 Phenoxypyridin 3 Yl Pyrazine
In Vitro Cellular and Biochemical Assays for Efficacy and Target Validation
The initial phase of preclinical evaluation involves in vitro assays to determine the biological activity of a compound at a molecular and cellular level. These experiments are crucial for confirming the compound's mechanism of action and for validating its potential as a therapeutic agent.
Cell-Based Enzyme Activity and Functional Assays (e.g., cAMP Production)
For a compound hypothesized to interact with G-protein coupled receptors (GPCRs), functional assays are performed to measure the downstream consequences of receptor activation or inhibition. A common method is to quantify the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. These assays are typically conducted using engineered cell lines that express the target receptor. By measuring cAMP levels in response to varying concentrations of the test compound, its potency (EC50, the concentration at which 50% of the maximal effect is observed) and efficacy (Emax, the maximum possible effect) can be determined.
Illustrative Data: Cell-Based cAMP Production Assay
| Compound | Target Receptor | EC50 (nM) | Emax (% of Reference Agonist) |
|---|---|---|---|
| 2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine | Hypothetical Target X | 25 | 85 |
| Reference Agonist | Hypothetical Target X | 10 | 100 |
Ligand-Receptor Binding Studies (if applicable to target)
To quantify the affinity of a compound for its molecular target, ligand-receptor binding studies are conducted. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can be used to calculate the binding affinity constant (Ki), which reflects the strength of the interaction between the compound and the receptor. A lower Ki value indicates a higher binding affinity.
Illustrative Data: Ligand-Receptor Binding Affinity
| Compound | Target Receptor | Radioligand Used | Ki (nM) |
|---|---|---|---|
| This compound | Hypothetical Target X | [3H]-Reference Ligand | 12 |
In Vivo Preclinical Animal Models for Pharmacodynamic and Efficacy Assessment
Following the demonstration of promising in vitro activity, the compound is advanced to in vivo studies in animal models. These experiments are designed to evaluate the compound's effects on a whole organism, providing insights into its therapeutic potential and pharmacokinetic properties.
Evaluation of Therapeutic Efficacy in Relevant Animal Models
The selection of an appropriate animal model is critical and depends on the intended therapeutic application of the compound. For instance, if the compound is being developed for a neurological disorder, rodent models that mimic aspects of the human disease would be used. The efficacy of the compound is then assessed by measuring its ability to reverse or mitigate disease-related behavioral or physiological deficits.
Illustrative Data: Efficacy in a Relevant Animal Model
| Compound | Animal Model | Efficacy Endpoint | Outcome |
|---|---|---|---|
| This compound | Model of Disease Y | Behavioral Score | Significant improvement compared to vehicle control |
Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) in Preclinical Species
Pharmacokinetic (PK) studies are conducted to understand how an organism processes a drug, a field of study known as ADME (Absorption, Distribution, Metabolism, and Excretion). These studies are typically performed in at least two animal species (one rodent and one non-rodent). Key parameters that are determined include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the elimination half-life (t1/2), and the bioavailability (the fraction of the administered dose that reaches systemic circulation).
Illustrative Data: Pharmacokinetic Profile in Preclinical Species
| Species | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Oral Bioavailability (%) |
|---|---|---|---|---|
| Rat | 450 | 1.0 | 4.5 | 35 |
| Dog | 300 | 2.0 | 6.2 | 50 |
Application of Advanced Preclinical Imaging Techniques (e.g., Positron Emission Tomography) for Target Engagement and Distribution
Advanced imaging techniques such as Positron Emission Tomography (PET) can be utilized to visualize and quantify the distribution of a drug in a living animal and its engagement with its target. For these studies, the compound is labeled with a positron-emitting radioisotope. Following administration, PET imaging can confirm that the drug reaches the intended tissue or organ (e.g., the brain) and binds to its target receptor. This provides direct evidence of target engagement and can help to establish a relationship between the level of receptor occupancy and the observed pharmacological effect.
Illustrative Data: Target Engagement Measured by PET
| Compound | Species | Target Region | Receptor Occupancy (%) |
|---|---|---|---|
| [11C]-2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine | Non-Human Primate | Brain | 70% at 1 mg/kg |
Future Perspectives and Research Avenues for 2 Ethoxy 6 5 Phenoxypyridin 3 Yl Pyrazine
Strategic Approaches for Further Optimization of Potency and Selectivity
The future development of 2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine will heavily rely on systematic structure-activity relationship (SAR) studies to enhance its potency against its primary target(s) and improve selectivity over other related proteins, such as other kinases. acs.orgnih.gov Given that similar pyrazine-pyridine biheteroaryls act as ATP-competitive inhibitors, modifications will likely target key interactions within the ATP-binding pocket of the target kinase. tandfonline.commdpi.com
Key strategic modifications could include:
Modification of the Phenoxy Ring: The peripheral phenoxy group offers a prime location for substitution. Introducing various substituents (e.g., chloro, methyl, methoxy (B1213986) groups) at different positions on this ring can modulate binding affinity and selectivity. For instance, in related pyrazine-pyridine VEGFR-2 inhibitors, a chloro-substituent on a terminal phenyl ring was found to be crucial for high potency. acs.org
Alterations to the Ethoxy Group: The ethoxy group on the pyrazine (B50134) ring can be varied to explore the impact of alkyl chain length and branching. Replacing it with larger alkoxy groups or functionalized chains could probe for additional binding interactions and influence pharmacokinetic properties.
Substitution on the Pyridine (B92270) and Pyrazine Rings: While the core scaffold is likely essential for activity, minor modifications, such as the introduction of small alkyl or halogen groups, could fine-tune the electronic properties and conformation of the molecule, potentially leading to improved target engagement.
A systematic approach, as outlined in the table below, would be essential to rationally guide the optimization process.
| Modification Site | Example Substituents | Rationale for Potency/Selectivity Enhancement |
| Phenoxy Ring | -Cl, -F, -CH₃, -OCH₃ | Explore hydrophobic and electronic interactions in the kinase binding pocket. |
| Ethoxy Group | -OCH₃, -OPr, -OCH₂CH₂OH | Modulate steric fit and introduce potential new hydrogen bond interactions. |
| Pyridine Ring | -F, -CH₃ | Fine-tune molecular conformation and electronic distribution. |
This interactive table is based on established strategies for optimizing kinase inhibitors with similar structural motifs.
Development of Next-Generation Analogues with Enhanced Pharmacological Profiles
Future research in this area should involve:
Metabolic Stability Assays: Initial screening using in vitro systems like liver microsomes or hepatocytes can identify metabolically liable spots on the molecule. wuxiapptec.comyoutube.com For instance, the ethoxy and phenoxy groups could be susceptible to enzymatic cleavage.
Structural Modification to Block Metabolism: Once vulnerable sites are identified, they can be modified. Strategies include replacing hydrogen atoms with deuterium (B1214612) or fluorine, which forms a stronger bond with carbon and can slow metabolism. nih.gov Steric hindrance can also be introduced near a metabolic site to prevent enzyme access.
Improving Physicochemical Properties: Solubility and permeability are key for oral bioavailability. Modifications to the core structure or the addition of polar functional groups can be explored to improve these properties without compromising biological activity. For example, incorporating basic amine groups into side chains of related pyrazine-pyridine inhibitors has been shown to improve cellular potency. acs.org
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
Given that structurally similar pyrazine-pyridine compounds are potent VEGFR-2 inhibitors, the most immediate therapeutic application for this compound is in oncology. nih.govingentaconnect.combenthamdirect.com VEGFR-2 is a key driver of tumor angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis. nih.govtandfonline.comrsc.org Inhibition of this pathway is a clinically validated anti-cancer strategy. mdpi.comwikipedia.org
Future research could expand the therapeutic utility of this compound by:
Investigating Other Angiogenesis-Dependent Diseases: Aberrant angiogenesis is also a hallmark of non-cancerous conditions. These include ophthalmic diseases like wet age-related macular degeneration and diabetic retinopathy, as well as inflammatory diseases such as rheumatoid arthritis. nih.govtandfonline.com Preclinical studies in models of these diseases could reveal new therapeutic avenues.
Kinase Profiling: A broad screening against a panel of kinases is essential. The compound may inhibit other kinases with therapeutic relevance, opening up possibilities as a multi-targeted agent or for entirely new indications. tandfonline.com For example, many VEGFR-2 inhibitors also show activity against other tyrosine kinases like PDGFR and KIT. wikipedia.org
Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment regimens. tandfonline.com
Integration with Emerging Drug Discovery Paradigms (e.g., PROTACs for target degradation)
A particularly exciting future direction is the integration of this molecular scaffold with emerging drug discovery technologies like Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. nih.govlifesensors.com They consist of a ligand for the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. researchgate.netbldpharm.com
The potential for this compound in this paradigm includes:
Development as a Kinase Warhead: The molecule itself, or an optimized analogue, could serve as the warhead to target a specific kinase (e.g., VEGFR-2). By attaching a suitable linker and an E3 ligase ligand (such as those for VHL or Cereblon), a PROTAC could be created to specifically destroy the kinase protein. nih.govsigmaaldrich.com
Overcoming Drug Resistance: Traditional kinase inhibitors can be rendered ineffective by mutations in the kinase's ATP-binding site. Because PROTACs only need to bind to the target protein to tag it for degradation, they can often overcome this type of resistance, representing a significant therapeutic advantage.
Expanding the Druggable Proteome: The pyrazine-pyridine scaffold could be adapted to bind to other proteins of interest, potentially expanding the range of targets that can be addressed by this chemical class through targeted degradation. The discovery of novel E3 ligase ligands is an active area of research that will further broaden the applicability of the PROTAC approach. nih.gov
Q & A
Q. What are the key synthetic pathways for 2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine, and what reaction conditions are critical?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazine core followed by functionalization. Key steps include:
- Coupling reactions to introduce the phenoxypyridinyl group, often using palladium catalysts under inert atmospheres.
- Etherification to attach the ethoxy group, requiring anhydrous conditions and bases like potassium carbonate .
- Microwave-assisted synthesis may enhance reaction efficiency and yield compared to traditional reflux methods .
Critical reagents include dichloromethane or dimethylformamide (DMF) as solvents, and reaction monitoring via TLC .
Q. Which analytical techniques are essential for characterizing this compound?
A combination of techniques ensures structural validation and purity assessment:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of molecular geometry, especially in resolving stereochemical ambiguities .
- HPLC : Purity assessment (>95% by reverse-phase HPLC) .
Q. Table 1: Key Analytical Parameters
| Technique | Purpose | Critical Parameters |
|---|---|---|
| ¹H NMR | Substituent integration | Solvent: CDCl₃/DMSO-d₆, 400 MHz |
| HR-MS | Molecular ion confirmation | Ionization: ESI+, resolution >10k |
| X-ray | Crystal structure determination | Temperature: 293 K, R-factor <0.1 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification to remove residues .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, with ligand optimization to reduce byproducts .
- Temperature control : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes .
- Workflow automation : Use of continuous-flow systems for scalable production while maintaining yield >80% .
Q. How can contradictions in spectral data during characterization be resolved?
- Multi-technique cross-validation : Discrepancies in NMR shifts (e.g., overlapping peaks) can be resolved via 2D NMR (COSY, HSQC) .
- Comparative crystallography : If X-ray data conflicts with computational models, re-evaluate crystallographic parameters (e.g., thermal displacement factors) .
- Literature benchmarking : Cross-reference with structurally analogous pyrazine derivatives to identify expected spectral ranges .
Q. What computational strategies predict the bioactivity of this compound?
- Molecular docking : Target kinases (e.g., PI3K or PDK-1) using PyMOL/AutoDock to assess binding affinity .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with observed bioactivity in vitro .
- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using SwissADME or similar tools .
Q. How should bioactivity assays be designed to evaluate pharmacological potential?
- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., EGFR, VEGFR) .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
- Selectivity screening : Compare activity against off-target receptors (e.g., GPCRs) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
